
2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione is a synthetic compound that belongs to the class of isoindoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry research
Vorbereitungsmethoden
The synthesis of 2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with isoindoline-1,3-dione as the starting material. The synthetic route includes:
Bromination: Introduction of the bromine atom into the phenoxy group.
Fluorination: Introduction of the fluorine atom into the phenoxy group.
Propylation: Attachment of the propyl group to the phenoxy group.
Coupling: Coupling the modified phenoxy group with isoindoline-1,3-dione under specific reaction conditions.
Industrial production methods often involve solventless reactions and green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting the dopamine receptor D2 and other neurological targets.
Biological Studies: The compound is used to study the inhibition of β-amyloid protein aggregation, which is relevant to Alzheimer’s disease research.
Industrial Applications: It is used as an intermediate in the synthesis of various bioactive molecules and polymers.
Wirkmechanismus
The mechanism of action of 2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it modulates the dopamine receptor D2, which is involved in neurological processes. The compound’s structure allows it to bind to the receptor’s allosteric site, influencing its activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives. These compounds share a common isoindoline nucleus but differ in their substituents, which can significantly impact their biological activity and applications. For instance:
N-isoindoline-1,3-dione: Lacks the bromine and fluorine atoms, resulting in different reactivity and applications.
Isoindoline-1,3-dione derivatives with different halogens:
Eigenschaften
Molekularformel |
C17H13BrFNO3 |
|---|---|
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
2-[3-(2-bromo-3-fluorophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H13BrFNO3/c18-15-13(19)7-3-8-14(15)23-10-4-9-20-16(21)11-5-1-2-6-12(11)17(20)22/h1-3,5-8H,4,9-10H2 |
InChI-Schlüssel |
QETZZDUPZBWTNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=C(C(=CC=C3)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


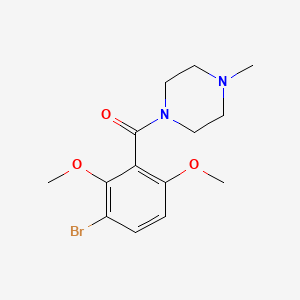
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)
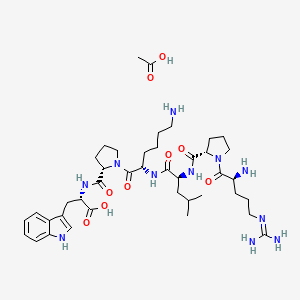

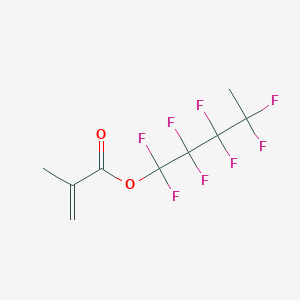
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)
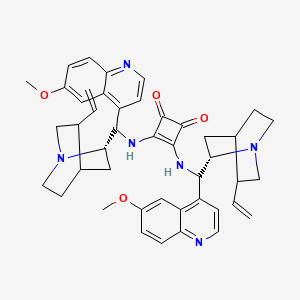

![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
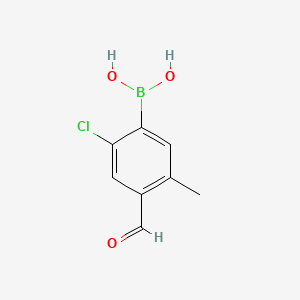
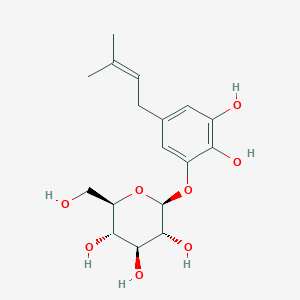
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)


